molecular formula C7H13N3O3 B2596070 (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 1821711-75-4

(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol

Cat. No. B2596070
CAS RN: 1821711-75-4
M. Wt: 187.199
InChI Key: HSYVEISFXHLXRV-PHDIDXHHSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions for each step .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Enantioselective Synthesis

(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol, due to its structural configuration, plays a crucial role in the field of asymmetric synthesis. A study by Gruttadauria et al. (2006) demonstrates its application in the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols. This process provides a pathway to obtain the alcohol and the acetate in high enantiomeric purity, which is essential for the synthesis of enantiopure compounds. The size of substituents, including azido groups, significantly influences the outcome, showcasing the compound's versatility as a building block in synthetic organic chemistry.

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(5S,6R)-6-azido-2,2-dimethyl-1,3-dioxepan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-7(2)12-3-5(9-10-8)6(11)4-13-7/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYVEISFXHLXRV-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)O)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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